molecular formula C14H14N4O2S B12507135 3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12507135
M. Wt: 302.35 g/mol
InChI Key: MTGXWTLQVKLFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazolopyridine sulfonamides, which are characterized by a triazole ring fused to a pyridine ring and a sulfonamide group. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Pyridine Ring Construction: The pyridine ring is constructed via a condensation reaction between the triazole intermediate and a suitable aldehyde or ketone.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the triazolopyridine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor in cancer therapy.

    1,2,4-Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.

Uniqueness

3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its unique combination of a triazole ring, pyridine ring, and sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C14H14N4O2S/c1-10-5-7-12(8-6-10)17-21(19,20)13-4-3-9-18-11(2)15-16-14(13)18/h3-9,17H,1-2H3

InChI Key

MTGXWTLQVKLFEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.